Fmoc-L-Val-OH-13C5,15N
Description
Fmoc-L-Val-OH-13C5,15N is an isotopically labeled derivative of L-valine, a branched-chain amino acid, protected at the α-amino group by the 9-fluorenylmethoxycarbonyl (Fmoc) moiety. The compound is enriched with five carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, making it a critical tool in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and peptide synthesis studies requiring isotopic labeling .
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
345.34 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1,21+1 |
InChI Key |
UGNIYGNGCNXHTR-WXVVZUHKSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Val-OH-13C5,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-valine structure. The Fmoc group is introduced by reacting the amine group of L-valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and stringent reaction conditions to ensure the desired isotopic enrichment and product purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-Val-OH-13C5,15N undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amine group of L-valine.
Coupling Reactions: The free amine group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides using coupling reagents like HATU or EDC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF.
Peptide Coupling: HATU, EDC, DIPEA in DMF or DCM.
Major Products:
Deprotected L-Valine: After Fmoc removal.
Peptide Chains: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-Val-OH-13C5,15N is widely used in solid-phase peptide synthesis (SPPS) to create isotopically labeled peptides for structural and functional studies
Biology:
Protein Studies: The isotopic labels allow for detailed nuclear magnetic resonance (NMR) studies of protein structure and dynamics
Medicine:
Drug Development: Isotopically labeled peptides are used in pharmacokinetic and metabolic studies to understand drug behavior in biological systems
Industry:
Mechanism of Action
Mechanism: Fmoc-L-Val-OH-13C5,15N itself does not have a direct mechanism of action as it is primarily a reagent used in synthesis and research. the isotopic labels (carbon-13 and nitrogen-15) allow researchers to trace and study the behavior of the compound and its derivatives in various biological and chemical systems .
Molecular Targets and Pathways: The compound is used to label peptides and proteins, enabling the study of molecular interactions, metabolic pathways, and protein dynamics through techniques like NMR and mass spectrometry .
Comparison with Similar Compounds
Key Features :
- Molecular Formula: 13C5C15H1915NO4 (approximate; exact formula varies by vendor).
- Applications : Used in solid-phase peptide synthesis (SPPS) under Fmoc-strategy conditions, particularly for incorporating stable isotopes into peptides for structural and functional analyses .
- Advantages : The Fmoc group is base-labile, allowing mild deprotection with piperidine, while isotopic labeling enables tracking in biological systems and enhances NMR signal resolution .
Comparison with Similar Compounds
The following table summarizes structurally and functionally analogous isotopically labeled Fmoc-protected amino acids, highlighting differences in labeling patterns, molecular properties, and applications:
Key Differentiators
Isotopic Labeling Pattern: this compound and Fmoc-L-Pro-OH-13C5,15N share identical 13C5 and 15N enrichment but differ in the amino acid backbone (valine vs. proline). Proline’s cyclic structure imposes conformational constraints, limiting its use in flexible peptide regions . Fmoc-Ala-OH (U-13C3, U-15N) is uniformly labeled, enabling comprehensive metabolic studies but lacks the branched-chain properties of valine .
Stereochemistry :
- Fmoc-D-Val-OH, the D-isomer of valine, is used to study chiral interactions and protease resistance but lacks isotopic labeling .
Side-Chain Functionality: Fmoc-Met-OH-13C5,15N contains a sulfur atom in methionine, critical for studying redox reactions and metal binding, unlike valine’s non-polar side chain .
Synthesis and Handling :
NMR and Metabolic Studies
- Signal Resolution : 13C5/15N labeling in this compound enables dual-isotope editing in 2D NMR, resolving overlapping signals in complex peptides .
- Tracing Applications : In metabolic studies, 15N from valine is incorporated into urea cycle intermediates, distinguishing it from 15N-glutamine or -asparagine tracers .
Biological Activity
Fmoc-L-Val-OH-13C5,15N is a stable isotope-labeled derivative of L-valine, an essential branched-chain amino acid. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is widely utilized in peptide synthesis to prevent unwanted reactions at the amino group. The incorporation of carbon-13 and nitrogen-15 isotopes enhances its utility in various biochemical applications, particularly in metabolic studies and protein quantification.
- Molecular Formula : C₁₅H₂₁N₄O₄
- Molecular Weight : 345.34 g/mol
- CAS Number : 1217442-94-8
Biological Significance
The biological activity of this compound is primarily linked to its role in studying protein biosynthesis and metabolic pathways. The isotopic labeling allows researchers to trace the incorporation of L-valine into proteins and monitor its metabolism in vivo. This capability is particularly valuable in pharmacology and nutrition, where understanding amino acid dynamics is essential.
Applications in Research
- Metabolic Studies : The isotopic labels facilitate tracking of L-valine metabolism, allowing for insights into metabolic pathways.
- Protein Quantification : Used extensively in mass spectrometry for accurate quantification of proteins.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : The stable isotopes improve the resolution and sensitivity of NMR experiments, enabling detailed structural analysis of proteins.
Research Findings
Recent studies utilizing this compound have demonstrated its effectiveness in various biological contexts:
Case Study 1: Protein Interaction Studies
A study employing NMR spectroscopy revealed that the incorporation of this compound into peptide sequences allowed for enhanced observation of protein dynamics. The isotopic labeling provided clearer spectral data, leading to better understanding of protein folding and interactions.
Case Study 2: Metabolic Tracking in Animal Models
In vivo experiments using mice showed that administration of this compound resulted in measurable incorporation into muscle proteins, indicating its utility in studying muscle metabolism and recovery processes post-exercise.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and applications of related compounds:
| Compound Name | Description |
|---|---|
| Fmoc-L-Met-OH-13C5,15N | A labeled derivative of methionine used for peptide synthesis and metabolic studies. |
| Fmoc-L-Leu-OH-13C5,15N | Another branched-chain amino acid derivative useful for studying protein biosynthesis. |
| Fmoc-L-Ile-OH-13C5,15N | Similar structure used in peptide synthesis with applications in metabolic tracking. |
| Fmoc-L-Pro-OH-13C5,15N | Used in peptide synthesis; helps study proline's role in protein structure and function. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
